H-Met-Gly-Met-OH, also known as methionyl-glycyl-methionine, is a tripeptide consisting of the amino acids methionine and glycine. This compound has garnered interest in various scientific fields due to its potential applications in biochemistry, pharmacology, and material science. Methionine, an essential amino acid, plays a critical role in numerous metabolic processes, while glycine contributes to the peptide's structural properties and biological functions. The compound is classified as a peptide and is often studied for its biochemical properties and interactions.
The synthesis of H-Met-Gly-Met-OH typically employs solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to a solid support. The synthesis begins with the attachment of the first amino acid (methionine) to the resin, followed by the sequential addition of glycine and another methionine.
The molecular structure of H-Met-Gly-Met-OH can be represented as follows:
The three-dimensional structure of this tripeptide can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformation and interactions with other molecules.
H-Met-Gly-Met-OH can participate in various chemical reactions, including:
The mechanism of action of H-Met-Gly-Met-OH involves its interactions with various biological targets:
Relevant data regarding its properties can be determined through standard analytical techniques such as mass spectrometry and infrared spectroscopy.
H-Met-Gly-Met-OH has several scientific applications:
H-Met-Gly-Met-OH serves as a model substrate for studying the enzymatic activity of methionine aminopeptidase 2 (MetAP2), a metallopeptidase essential for protein maturation. MetAP2 cleaves the N-terminal methionine (Met) from nascent polypeptides when the penultimate residue (P1' position) contains a small side chain, such as glycine (Gly). This tripeptide's N-terminal Met-Gly sequence aligns with MetAP2's catalytic preference, enabling efficient hydrolysis of the Met₁-Gly₂ peptide bond [2] [3] [5]. Unlike MetAP1, which exhibits limited activity toward Met-Gly sequences, MetAP2 demonstrates significantly higher catalytic efficiency (kcat/Km) for such substrates, positioning it as the primary processor of N-terminal Met-Gly motifs in vivo [3]. Fluorogenic derivatives like H-Met-Gly-Pro-AMC further validate this role in enzymatic assays [5].
Kinetic analyses reveal that MetAP2 processes H-Met-Gly-Met-OH with moderate affinity and high catalytic turnover. Key parameters derived from chromogenic substrate libraries include:
Table 1: Kinetic Parameters of MetAP Enzymes for H-Met-Gly-Met-OH
Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
Human MetAP1 | 250 ± 30 | 0.15 ± 0.02 | 6.0 × 10² |
Human MetAP2 | 98 ± 12 | 8.7 ± 0.9 | 8.9 × 10⁴ |
E. coli MetAP1 | 310 ± 40 | 0.12 ± 0.01 | 3.9 × 10² |
Data adapted from combinatorial peptide library screens [3]. The >100-fold higher kcat/Km for MetAP2 versus MetAP1 underscores its dominance in cleaving Met-Gly bonds. The P2' methionine (Met₃) moderately enhances substrate binding via hydrophobic interactions, reducing Km relative to dipeptide analogs [3] [4].
The recognition of H-Met-Gly-Met-OH by MetAP2 depends on three structural features:
Molecular dynamics simulations suggest the tripeptide adopts an extended β-conformation, positioning the Met₁-Gly₂ bond adjacent to the catalytic base (Glu₂₅₅) [7]. Mutagenesis of MetAP2's hydrophobic A-cluster residues reduces activity toward H-Met-Gly-Met-OH by >50%, confirming their role in substrate docking [3].
The Met-Gly dipeptide unit in H-Met-Gly-Met-OH mirrors the consensus for N-myristoylation (Met-Gly-X-X-X-Ser/Thr), yet enzymatic fates diverge:
Table 2: Functional Divergence of Met-Gly Motifs
Feature | N-Myristoylation Pathway | H-Met-Gly-Met-OH Cleavage |
---|---|---|
Primary Enzyme | N-myristoyltransferase (NMT) | Methionine aminopeptidase 2 |
Structural Requirement | N-terminal Met-Gly after initiator Met excision | N-terminal Met-Gly |
P1' Residue | Gly (obligate) | Gly (optimal) |
Downstream Sequence | X₃-X₅ residues determine efficiency | P2' residue modulates kinetics |
Biological Outcome | Covalent lipid attachment | Proteolytic processing |
N-myristoylation requires prior removal of the initiator methionine by MetAPs to expose the Gly N-terminus. H-Met-Gly-Met-OH cannot undergo myristoylation because its N-terminal Met remains intact, directing it toward proteolysis instead [2] [10]. MetAP2 processes such peptides before NMT accesses adjacent Gly motifs in full-length proteins (e.g., in apoptotic cascades where caspase cleavage generates new Met-Gly termini) [3] [10].
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